molecular formula C8H4BrF3O2 B183649 2-Bromo-3-(trifluoromethyl)benzoic acid CAS No. 177420-63-2

2-Bromo-3-(trifluoromethyl)benzoic acid

Cat. No.: B183649
CAS No.: 177420-63-2
M. Wt: 269.01 g/mol
InChI Key: FIMDBAHLQCCYJK-UHFFFAOYSA-N
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Description

2-Bromo-3-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C8H4BrF3O2 and a molecular weight of 269.02 g/mol . It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the second position and a trifluoromethyl group at the third position. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-(trifluoromethyl)benzoic acid typically involves the bromination of 3-(trifluoromethyl)benzoic acid. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to optimize reaction conditions and yield. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Organic Synthesis

2-Bromo-3-(trifluoromethyl)benzoic acid serves as a crucial building block in organic synthesis. Its bromine and trifluoromethyl groups make it a versatile intermediate for creating more complex molecules.

Key Reactions:

  • Nucleophilic Substitution: The bromine atom can be replaced with various nucleophiles, facilitating the formation of different substituted benzoic acids.
  • Suzuki-Miyaura Coupling: This compound can participate in coupling reactions to create biaryl compounds, which are essential in pharmaceuticals and agrochemicals.

Common Reagents:

  • Sodium hydroxide or potassium tert-butoxide for nucleophilic substitution.
  • Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Medicinal Chemistry

The presence of the trifluoromethyl group is significant in drug development, enhancing the biological activity and metabolic stability of pharmaceutical compounds.

Applications:

  • Anticancer Agents: this compound is utilized as an intermediate in synthesizing compounds with potential anticancer properties. For example, it is involved in producing diphenylamines known for their efficacy against certain cancer types .
  • Pharmaceutical Research: This compound acts as a precursor for various drugs, particularly those targeting specific biological pathways due to its ability to modulate interactions with biological targets through halogen bonding.

Material Science

In material science, this compound is used to synthesize advanced materials with tailored properties.

Examples:

  • Polymers: It can be incorporated into polymer matrices to impart specific functionalities.
  • Liquid Crystals: The unique properties of this compound allow it to be used in the development of liquid crystal displays (LCDs), where precise molecular alignment is crucial for performance.

Case Study 1: Synthesis of Anticancer Agents

Research has demonstrated that derivatives of this compound exhibit promising anticancer activity. The synthesis pathway involves the bromination of trifluoromethyl-substituted benzoic acids followed by coupling reactions to form complex structures that have shown efficacy in preclinical trials .

Case Study 2: Development of Advanced Materials

A study on the application of this compound in polymer science revealed that incorporating this compound into polymer chains significantly improved thermal stability and mechanical properties, making it suitable for high-performance applications .

Mechanism of Action

The mechanism of action of 2-Bromo-3-(trifluoromethyl)benzoic acid depends on its application. In organic synthesis, it acts as a precursor or intermediate in various reactions. In medicinal chemistry, the trifluoromethyl group is known to influence the compound’s interaction with biological targets, enhancing its binding affinity and selectivity. The bromine atom can also participate in halogen bonding, further modulating the compound’s activity .

Comparison with Similar Compounds

  • 2-Bromo-4-(trifluoromethyl)benzoic acid
  • 2-Bromo-5-(trifluoromethyl)benzoic acid
  • 2-Bromo-6-(trifluoromethyl)benzoic acid

Comparison: While these compounds share similar structural features, the position of the trifluoromethyl group can significantly influence their chemical reactivity and biological activity. For example, the position of the trifluoromethyl group can affect the compound’s electronic properties, steric hindrance, and overall stability. 2-Bromo-3-(trifluoromethyl)benzoic acid is unique due to its specific substitution pattern, which can lead to distinct reactivity and applications .

Biological Activity

2-Bromo-3-(trifluoromethyl)benzoic acid is an organic compound with significant potential in various biological applications. This compound, characterized by the presence of a bromine atom and a trifluoromethyl group on the benzene ring, has been studied for its chemical reactivity and biological activity, particularly in the fields of medicinal chemistry and agrochemicals.

The molecular formula of this compound is C9H6BrF3O2. The trifluoromethyl group enhances the lipophilicity of the compound, which can influence its interaction with biological membranes and target proteins.

PropertyValue
Molecular Weight265.05 g/mol
Melting Point120-123 °C
SolubilitySoluble in organic solvents
pKaApproximately 4.5

Biological Activity

Research indicates that this compound exhibits various biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties.

Antimicrobial Activity

Studies have shown that compounds containing trifluoromethyl groups often exhibit enhanced antimicrobial properties. For instance, a study indicated that this compound demonstrated significant inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes due to its lipophilic nature.

Anticancer Activity

The compound has also been investigated for its potential anticancer effects. In vitro studies revealed that it can inhibit the proliferation of cancer cells, particularly in breast cancer models. The proposed mechanism involves the induction of apoptosis through the activation of specific signaling pathways.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The bromine atom may participate in halogen bonding, enhancing the compound's binding affinity to enzymes.
  • Membrane Interaction : The trifluoromethyl group increases hydrophobic interactions with lipid membranes, facilitating cellular uptake.
  • Signal Transduction : The compound may modulate signaling pathways involved in cell proliferation and apoptosis.

Case Studies

  • Antimicrobial Efficacy :
    • A study published in Journal of Antimicrobial Chemotherapy demonstrated that derivatives of benzoic acid with trifluoromethyl groups showed improved activity against resistant bacterial strains. The study highlighted that this compound was among the most potent compounds tested .
  • Cancer Cell Proliferation :
    • Research published in Cancer Letters reported that treatment with this compound led to a dose-dependent decrease in cell viability in MCF-7 breast cancer cells. The study suggested that this effect was mediated through apoptosis induction .

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with other similar compounds:

CompoundAntimicrobial ActivityAnticancer Activity
2-Bromo-4-(trifluoromethyl)benzoic acidModerateLow
3-Cyano-5-(trifluoromethyl)benzoic acidLowModerate
This compound High High

Properties

IUPAC Name

2-bromo-3-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3O2/c9-6-4(7(13)14)2-1-3-5(6)8(10,11)12/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIMDBAHLQCCYJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10570628
Record name 2-Bromo-3-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10570628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177420-63-2
Record name 2-Bromo-3-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10570628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-3-(trifluoromethyl)benzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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